molecular formula C13H14N2O4S B1454613 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-86-0

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1454613
CAS No.: 1283108-86-0
M. Wt: 294.33 g/mol
InChI Key: SHCVATZDUCNYEU-UHFFFAOYSA-N
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Description

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 294.33 . The molecular formula is C13H14N2O4S .

Scientific Research Applications

Antimicrobial and Antiviral Applications

Benzothiazole derivatives, including 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have been identified as substantial classes of compounds in pharmaceutical chemistry. These derivatives have displayed various therapeutic capabilities, such as antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, anthelmintic, among others. The emergence of multi-drug resistant pathogens and pandemic-causing viruses like SARS-CoV-2 has intensified the focus on these compounds. They are considered potential candidates in the discovery of new antimicrobial or antiviral agents, with derivatives like Schiff bases, azo dyes, and metal complexes being of particular interest. However, thorough pharmaceutical studies are deemed necessary to ensure the safety and efficacy of these synthesized molecules as future drugs (Elamin, Salman Abd Elaziz, & Abdallah, 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives, and related compounds, has been extensively studied. Antioxidants can undergo specific reactions like forming coupling adducts with radical species, contributing significantly to the total antioxidant capacity. This specificity and the potential for further oxidative degradation of these adducts into marker compounds make benzothiazole derivatives interesting for antioxidant capacity assessment. Nonetheless, the specific reactions, like coupling, might influence comparisons between different antioxidants. Hence, while recommended for certain applications, the use of these assays involving benzothiazole derivatives is suggested with reservations (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, related to benzothiazole moieties, have demonstrated notable antifungal and immunomodulating activities. Their efficacy, especially against Candida species, is linked to specific chemical characteristics like the presence of ether substitution at the side chain. Interestingly, the in vivo activity of these compounds may not solely be due to direct antifungal effects but also through the enhancement of the protective immune response. This dual action, combining direct antifungal activity with immunomodulation, potentially increases their in vivo efficacy, making them a promising area for further pharmaceutical development (Schiaffella & Vecchiarelli, 2001).

Properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-8-3-4-9(19-2)11-10(8)14-13(20-11)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCVATZDUCNYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
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1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
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1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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